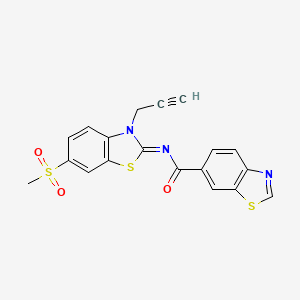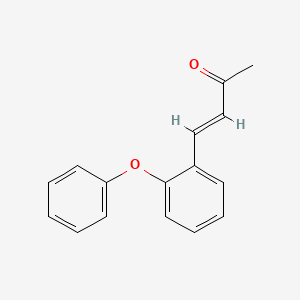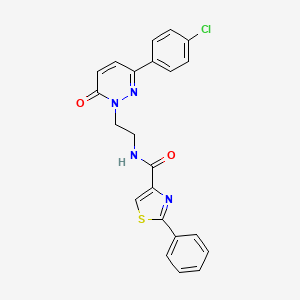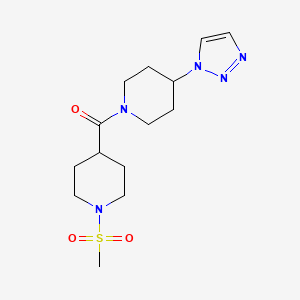
(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of structurally complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of specific carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods including IR, Raman, NMR, and X-ray diffraction (İ. Koca et al., 2014). Such detailed synthetic routes offer a template for the creation of complex molecules, including the target compound.
Molecular Structure Analysis
The structural analysis of complex molecules is crucial for understanding their physical and chemical behavior. Studies often employ X-ray crystallography, NMR, IR, and Raman spectroscopy for detailed insight. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate's structure was elucidated using such techniques, revealing the molecule's enamine tautomerism and hydrogen bonding patterns (James E. Johnson et al., 2006).
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Research focusing on benzofused thiazole derivatives has highlighted their significance in developing potential antioxidant and anti-inflammatory agents. The study conducted by Raut et al. (2020) on benzofused thiazole derivatives evaluated their in vitro antioxidant and anti-inflammatory activities. It was found that certain derivatives displayed distinct anti-inflammatory activity compared to standard references, and all tested compounds showed potential antioxidant activity against various reactive species. This research suggests that benzofused thiazole derivatives, which share structural similarities with "(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate," could serve as interesting templates for the evaluation and development of new anti-inflammatory and antioxidant agents Current Chemical Biology, 14, 58-68.
Heterocyclic Compounds Synthesis
Another aspect of scientific research applications involves the synthesis of heterocyclic compounds. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value as building blocks for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This underscores the potential of compounds such as "this compound" in the synthesis of diverse heterocyclic structures that are of interest in medicinal chemistry and material science Current Organic Synthesis.
Modulation of Biological Activities
Synthetic procedures and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, as discussed by Issac and Tierney (1996), reveal the potential of thiazole and thiazolidinone derivatives in modulating biological activities. These compounds, by virtue of their synthetic accessibility and structural diversity, offer a pathway for the development of therapeutics with tailored biological properties. Such research suggests that derivatives like "this compound" could be explored further for their potential biological activities Heterocyclic Communications, 2, 227-232.
properties
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)13-3-6-16(7-4-13)25-11-15(10-24)20-26-19(12-29-20)14-5-8-17(22)18(23)9-14/h3-9,11-12,25H,2H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXEHDNWUIRRU-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)


![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)
![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)




